4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Overview
Description
- The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
- Reaction conditions: This step is often performed under anhydrous conditions with a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF).
Functionalization with the Methoxyphenyl and Pyrazolyl Groups
- The methoxyphenyl and pyrazolyl groups are introduced through electrophilic aromatic substitution reactions.
- Reaction conditions: These steps typically require the use of Lewis acids like aluminum chloride or boron trifluoride etherate as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the following steps:
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Formation of the Pyrazolopyridine Core
- Starting with a suitable pyridine derivative, the core structure is formed through a cyclization reaction with a hydrazine derivative.
- Reaction conditions: Typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
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Reduction
- Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduction often results in the formation of alcohols or amines.
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Substitution
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, alkylating agents, and acylating agents.
- Major products: Substitution reactions yield various derivatives with modified functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
4-[4-(DIFLUOROMETHYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can be compared with other similar compounds, such as:
4-(trifluoromethyl)-1-(4-methoxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different electronic properties and reactivity.
4-(difluoromethyl)-1-(4-hydroxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may affect its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-methoxyphenyl)-3-methyl-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c1-11-17-14(18(20)21)10-16(15-8-9-25(2)24-15)22-19(17)26(23-11)12-4-6-13(27-3)7-5-12/h4-10,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSMSNONUVQZPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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